molecular formula C15H15F3N2OS B2799872 4,4-Dimethyl-3-oxo-2-[[4-(trifluoromethylsulfanyl)anilino]methylidene]pentanenitrile CAS No. 1025223-71-5

4,4-Dimethyl-3-oxo-2-[[4-(trifluoromethylsulfanyl)anilino]methylidene]pentanenitrile

Cat. No.: B2799872
CAS No.: 1025223-71-5
M. Wt: 328.35
InChI Key: ZKFMCKJIZJZUBQ-UHFFFAOYSA-N
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Description

4,4-Dimethyl-3-oxo-2-[[4-(trifluoromethylsulfanyl)anilino]methylidene]pentanenitrile ( 1025223-71-5) is a high-purity, specialized organic compound supplied for advanced chemical and pharmaceutical research. This compound, with the molecular formula C15H15F3N2OS and a molecular weight of 328.35 g/mol, features a unique structure containing a trifluoromethylsulfanyl group and a pentanenitrile moiety, making it a valuable building block in medicinal chemistry and agrochemical development . The compound's structural characteristics include a conjugated system that may contribute to its reactivity and potential biological activity. Researchers utilize this chemical as a key intermediate in synthetic pathways for developing more complex molecules, particularly those targeting selective biological interactions. Its calculated properties include a topological polar surface area of 78.2 Ų and five rotatable bonds, which can influence its molecular interactions and bioavailability . Available in high purity (99%) for research applications, this product is strictly For Research Use Only. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult the safety data sheet and handle this material according to laboratory safety protocols. For current pricing and availability of 1g, 5g, and 10g quantities, please contact our sales team .

Properties

IUPAC Name

4,4-dimethyl-3-oxo-2-[[4-(trifluoromethylsulfanyl)anilino]methylidene]pentanenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15F3N2OS/c1-14(2,3)13(21)10(8-19)9-20-11-4-6-12(7-5-11)22-15(16,17)18/h4-7,9,20H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKFMCKJIZJZUBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)C(=CNC1=CC=C(C=C1)SC(F)(F)F)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15F3N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4,4-Dimethyl-3-oxo-2-[[4-(trifluoromethylsulfanyl)anilino]methylidene]pentanenitrile (CAS Number: 1025223-71-5) is a synthetic compound with notable biological activity, particularly in the fields of medicinal chemistry and pharmacology. This compound features a trifluoromethyl group, which is known to enhance biological activity through its electron-withdrawing properties and increased lipophilicity, contributing to better membrane permeability and interaction with biological targets.

The molecular formula for this compound is C15H15F3N2OSC_{15}H_{15}F_{3}N_{2}OS, with a molar mass of 328.35 g/mol. Key physical properties include:

  • Density : 1.26 g/cm³ (predicted)
  • Boiling Point : 362.7 °C (predicted)
  • pKa : -3.76 (predicted) .

Mechanisms of Biological Activity

Research indicates that the trifluoromethyl group in this compound enhances its interaction with various biological targets, particularly enzymes involved in inflammatory processes and cancer progression. The compound has been shown to exhibit moderate inhibitory effects on cyclooxygenase-2 (COX-2) and lipoxygenases (LOX-5 and LOX-15), which are critical in the biosynthesis of inflammatory mediators .

Enzyme Inhibition Studies

The inhibition potency of this compound against various enzymes has been evaluated through in vitro studies. The following table summarizes the IC50 values for key targets:

Enzyme IC50 Value (μM) Notes
Acetylcholinesterase (AChE)10.4 - 19.2Moderate inhibition observed .
Butyrylcholinesterase (BChE)5.4 - 30.1Varies based on substitution pattern .
COX-2ModerateContributes to anti-inflammatory activity .
LOX-15ModerateImplicated in anti-inflammatory pathways .

Case Studies and Research Findings

Several studies have explored the biological implications of this compound:

  • Cytotoxicity Against Cancer Cell Lines :
    • The compound was evaluated for cytotoxic effects against breast cancer cell lines (MCF-7) and human embryonic kidney cells (HEK293). Results indicated that it possesses potential anticancer properties, particularly through its ability to induce apoptosis in cancerous cells .
  • Molecular Docking Studies :
    • In silico molecular docking studies revealed that the trifluoromethyl group facilitates strong interactions with target proteins, enhancing binding affinity and specificity. Hydrogen bonding and halogen interactions were noted as significant contributors to the observed biological activity .
  • Structure-Activity Relationship (SAR) :
    • Investigations into SAR highlighted that modifications to the phenyl ring significantly affect inhibitory potency against cholinesterases and other enzymes. The presence of electron-withdrawing groups like trifluoromethyl was consistently linked to increased activity .

Scientific Research Applications

Anticancer Activity

Research has indicated that compounds similar to 4,4-Dimethyl-3-oxo-2-[[4-(trifluoromethylsulfanyl)anilino]methylidene]pentanenitrile exhibit significant anticancer properties. The mechanism often involves the induction of apoptosis in cancer cells through the modulation of various signaling pathways.

Case Study: Induction of Apoptosis

A study demonstrated that derivatives of this compound could induce apoptosis in human cancer cell lines by activating caspase pathways and inhibiting anti-apoptotic proteins such as Bcl-2. The effectiveness was assessed using flow cytometry and Western blot analysis to measure cell viability and apoptosis markers .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity against various pathogens. Its sulfonamide group enhances its ability to inhibit bacterial growth by interfering with folate synthesis, a critical pathway for bacterial survival.

Case Study: Antibacterial Efficacy

In vitro studies have shown that 4,4-Dimethyl-3-oxo-2-[[4-(trifluoromethylsulfanyl)anilino]methylidene]pentanenitrile exhibits potent activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined using standard broth dilution methods, revealing promising results for potential therapeutic applications .

Neuroprotective Effects

Recent investigations have suggested neuroprotective effects of this compound in models of neurodegenerative diseases. The ability to cross the blood-brain barrier enhances its therapeutic potential in treating conditions such as Alzheimer's disease.

Case Study: Neuroprotection in Animal Models

In a murine model of neurodegeneration, administration of the compound resulted in reduced levels of neuroinflammation and improved cognitive function as measured by behavioral tests. Histological analysis showed decreased neuronal loss compared to control groups .

Drug Development

The unique properties of 4,4-Dimethyl-3-oxo-2-[[4-(trifluoromethylsulfanyl)anilino]methylidene]pentanenitrile make it an attractive candidate for further development into novel drugs. Its ability to modulate multiple biological pathways suggests potential as a multi-target therapeutic agent.

Table 2: Summary of Biological Activities

ActivityEffectivenessReference
AnticancerHigh
AntimicrobialModerate to High
NeuroprotectiveSignificant

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

4,4-Dimethyl-3-oxo-2-(pyridin-4-yl)pentanenitrile

  • Molecular Formula : C₁₂H₁₄N₂O
  • Molecular Weight : 202.25 g/mol
  • Key Structural Difference: Replaces the 4-(trifluoromethylsulfanyl)anilino group with a pyridin-4-yl moiety.
  • Reduced molecular weight (202.25 vs. 328.35) and absence of fluorine may lower lipid solubility and metabolic stability .

(2Z)-4,4-Dimethyl-3-oxo-2-{[4-(piperidin-1-yl)phenyl]methylidene}pentanenitrile

  • Molecular Formula : C₁₉H₂₃N₃O
  • Molecular Weight : ~309.41 g/mol
  • Key Structural Difference : Substitutes the trifluoromethylsulfanyl group with a piperidin-1-ylphenyl group.
  • Properties: The piperidine ring adds significant steric bulk and basicity, likely altering binding affinity in biological systems. The tertiary amine may enhance solubility in acidic environments but reduce permeability across non-polar membranes .

4,4-Dimethyl-3-oxo-2-[(phenylamino)(sulfanyl)methylidene]pentanenitrile

  • Molecular Formula : C₁₄H₁₆N₂OS
  • Molecular Weight : 260.36 g/mol
  • Key Structural Difference: Features a phenylamino-sulfanyl group instead of the trifluoromethylsulfanyl-anilino group.
  • Properties :
    • The sulfanyl group (–S–) increases nucleophilicity, making this compound more reactive in substitution or oxidation reactions.
    • Lower molecular weight (260.36 vs. 328.35) and absence of fluorine reduce electronegativity and lipophilicity .

2-(2,2-Dimethylpropanoyl)-3-((2-chlorophenyl)amino)-3-methylthioprop-2-enenitrile

  • Molecular Formula : C₁₅H₁₇ClN₂OS
  • Molecular Weight : 308.83 g/mol
  • Key Structural Difference: Incorporates a 2-chlorophenylamino group and a methylthio (–SMe) substituent.
  • Methylthio group (–SMe) offers moderate lipophilicity but less electronegativity compared to trifluoromethylsulfanyl (–SCF₃) .

Comparative Analysis Table

Compound Name (IUPAC) Molecular Formula Molecular Weight (g/mol) Key Substituent Notable Properties
Target Compound C₁₅H₁₅F₃N₂OS 328.35 4-(Trifluoromethylsulfanyl)anilino High lipophilicity, strong electron-withdrawing effects, metabolic stability
4,4-Dimethyl-3-oxo-2-(pyridin-4-yl)pentanenitrile C₁₂H₁₄N₂O 202.25 Pyridin-4-yl Increased water solubility, basicity
(2Z)-4,4-Dimethyl-3-oxo-2-{[4-(piperidin-1-yl)phenyl]methylidene}pentanenitrile C₁₉H₂₃N₃O ~309.41 4-(Piperidin-1-yl)phenyl Steric bulk, enhanced solubility in acidic conditions
4,4-Dimethyl-3-oxo-2-[(phenylamino)(sulfanyl)methylidene]pentanenitrile C₁₄H₁₆N₂OS 260.36 Phenylamino-sulfanyl Higher reactivity, moderate nucleophilicity
2-(2,2-Dimethylpropanoyl)-3-((2-chlorophenyl)amino)-3-methylthioprop-2-enenitrile C₁₅H₁₇ClN₂OS 308.83 2-Chlorophenylamino, methylthio Chlorine-induced stability, moderate lipophilicity

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4,4-dimethyl-3-oxo-2-[[4-(trifluoromethylsulfanyl)anilino]methylidene]pentanenitrile, and how can purity be ensured during synthesis?

  • Methodology : The compound is synthesized via multi-step organic reactions, typically involving Knoevenagel condensation between 4-(trifluoromethylsulfanyl)aniline and 4,4-dimethyl-3-oxopentanenitrile precursors. Key steps include:

  • Step 1 : Activation of the carbonyl group using Lewis acids (e.g., ZnCl₂) to facilitate imine formation.
  • Step 2 : Controlled reaction conditions (anhydrous solvent, inert atmosphere) to minimize side reactions.
  • Purity assessment : Use HPLC (C18 column, acetonitrile/water gradient) and ¹H/¹³C NMR to confirm >95% purity. Avoid commercial synthesis protocols from non-peer-reviewed sources (e.g., BenchChem) due to unreliable data .

Q. How can the structural conformation of this compound be validated experimentally?

  • Methodology : X-ray crystallography is the gold standard. Utilize SHELX software (SHELXL for refinement) to resolve the Z-configuration of the methylidene group and confirm the planarity of the conjugated system. For non-crystalline samples, employ NOESY NMR to analyze spatial proximity of protons in the trifluoromethylsulfanyl and anilino groups .

Q. What spectroscopic techniques are optimal for characterizing the trifluoromethylsulfanyl and nitrile moieties?

  • Methodology :

  • FT-IR : Strong absorption at ~2240 cm⁻¹ (C≡N stretch) and 1100–1200 cm⁻¹ (C-F stretches).
  • ¹⁹F NMR : A singlet at ~-60 ppm confirms the trifluoromethylsulfanyl group.
  • Mass spectrometry (HRMS) : Use ESI+ mode to detect [M+H]⁺ ions and isotopic patterns consistent with Cl/F substituents .

Advanced Research Questions

Q. How can computational methods predict the compound’s reactivity in nucleophilic or electrophilic environments?

  • Methodology : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) to:

  • Map electrostatic potential surfaces, identifying electron-deficient regions (e.g., nitrile carbon).
  • Calculate Fukui indices to predict sites for nucleophilic attack (e.g., α-carbon adjacent to the ketone).
  • Validate with experimental kinetic studies (e.g., reaction with Grignard reagents) .

Q. What strategies resolve contradictions in crystallographic data when the compound forms polymorphs or co-crystals?

  • Methodology :

  • High-throughput screening : Test crystallization in diverse solvents (e.g., DMSO, ethyl acetate) to isolate polymorphs.
  • TWIN refinement in SHELXL : Address twinning or disorder in diffraction data.
  • Thermal analysis (DSC/TGA) : Correlate phase transitions with crystallographic stability .

Q. How does the trifluoromethylsulfanyl group influence biological activity compared to analogs with methylsulfanyl or phenylsulfanyl groups?

  • Methodology :

  • SAR studies : Synthesize analogs (e.g., replace CF₃S with CH₃S or PhS) and compare bioactivity in assays (e.g., enzyme inhibition).
  • Lipophilicity analysis : Measure logP values to assess membrane permeability differences.
  • Molecular docking : Simulate interactions with target proteins (e.g., kinases) to rationalize potency variations .

Q. What are the challenges in scaling up the synthesis while maintaining stereochemical integrity?

  • Methodology :

  • Continuous flow chemistry : Minimize racemization by reducing reaction time and temperature.
  • In-line monitoring : Use PAT (Process Analytical Technology) tools like ReactIR to track imine formation in real time.
  • Chiral HPLC : Ensure enantiomeric excess >98% during purification .

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